

Technical Guide: Mass Spectrometry Analysis of 1-Boc-5-bromo-7-azaindole

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Compound of Interest

Compound Name: *tert-butyl 5-bromo-1H-pyrrolo[2,3-
b]pyridine-1-carboxylate*

Cat. No.: B1345280

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-Boc-5-bromo-7-azaindole, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines expected quantitative mass spectrometry data, detailed experimental protocols for analysis, and a visual representation of the analytical workflow.

Quantitative Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of 1-Boc-5-bromo-7-azaindole. The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (corresponding to the ^{79}Br and ^{81}Br isotopes).

Assignment	Predicted m/z	Description
[M+H] ⁺	298.0/300.0	Protonated molecular ion.
[M-C ₄ H ₈ +H] ⁺	242.0/244.0	Loss of isobutylene from the Boc group.
[M-Boc+H] ⁺	198.0/200.0	Loss of the entire Boc protecting group.
[C ₇ H ₅ N ₂] ⁺	117.1	7-azaindole fragment after loss of Br and Boc group.

Experimental Protocols

A detailed methodology for the analysis of 1-Boc-5-bromo-7-azaindole by Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol is based on established methods for similar heterocyclic compounds.

1. Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of 1-Boc-5-bromo-7-azaindole in methanol. From this, prepare a working standard solution of 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- **Matrix Samples (e.g., Plasma):** For quantitative analysis in a biological matrix, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard. Vortex vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean vial for LC-MS analysis.

2. Liquid Chromatography (LC)

- **Column:** A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
- **Mobile Phase A:** 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient:

- 0-1 min: 5% B
- 1-5 min: 5-95% B
- 5-7 min: 95% B
- 7-7.1 min: 95-5% B
- 7.1-10 min: 5% B

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 μ L.

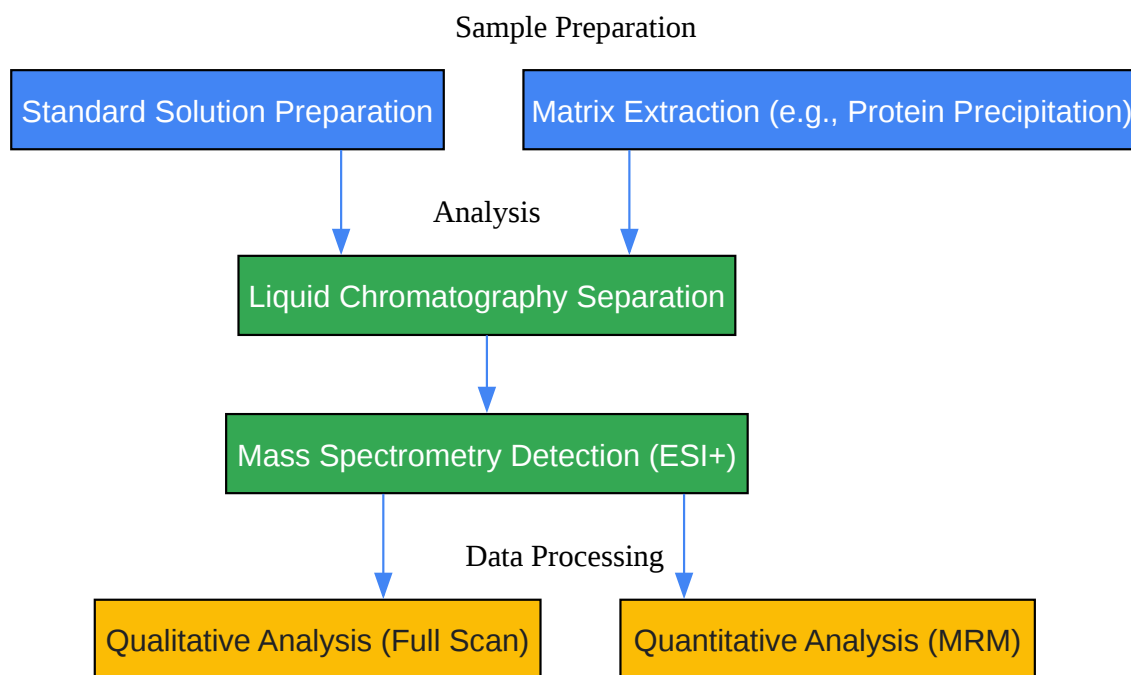
- Column Temperature: 40 °C.

3. Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 800 L/hr.
- Acquisition Mode: Full scan mode (m/z 100-500) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis. For MRM, the transition of the precursor ion $[M+H]^+$ to a characteristic product ion would be monitored.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the mass spectrometry analysis of 1-Boc-5-bromo-7-azaindole.



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Caption: Experimental workflow for LC-MS analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com